molecular formula C9H6F3N B13457176 1-(trifluoromethyl)-1H-indole

1-(trifluoromethyl)-1H-indole

Cat. No.: B13457176
M. Wt: 185.15 g/mol
InChI Key: AOWOVTUGHIKKNC-UHFFFAOYSA-N
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Description

1-(Trifluoromethyl)-1H-indole is an organic compound featuring an indole core substituted with a trifluoromethyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Trifluoromethyl)-1H-indole can be synthesized through several methods. One common approach involves the reaction of indole with trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts under specific conditions. For instance, the reaction of indole with trifluoromethyl iodide in the presence of a base like cesium carbonate can yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves scalable processes that ensure high yield and purity. Flow chemistry techniques, which allow for continuous production, are often employed. These methods utilize readily available precursors and environmentally friendly reagents to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1-(Trifluoromethyl)-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding indole oxides.

    Reduction: Reduction reactions can convert it into different indole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions on the indole ring.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indole oxides, while substitution reactions can produce a variety of functionalized indole derivatives .

Scientific Research Applications

1-(Trifluoromethyl)-1H-indole has numerous applications in scientific research:

Mechanism of Action

The mechanism by which 1-(trifluoromethyl)-1H-indole exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

  • 1-(Trifluoromethyl)-2H-indole
  • 1-(Trifluoromethyl)-3H-indole
  • 1-(Trifluoromethyl)-4H-indole

Uniqueness: 1-(Trifluoromethyl)-1H-indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and interaction profiles, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H6F3N

Molecular Weight

185.15 g/mol

IUPAC Name

1-(trifluoromethyl)indole

InChI

InChI=1S/C9H6F3N/c10-9(11,12)13-6-5-7-3-1-2-4-8(7)13/h1-6H

InChI Key

AOWOVTUGHIKKNC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CN2C(F)(F)F

Origin of Product

United States

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